8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the construction of the imidazo[1,2-a]pyridine scaffold with various functional groups. Common reagents used in these reactions include aldehydes, amines, and isocyanides. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can have different biological activities and applications.
Scientific Research Applications
Medicine: The compound is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine derivatives: These compounds have similar structures but different biological activities and applications.
Amide derivatives of imidazo[1,2-a]pyridine: These derivatives have been studied for their anticancer activities and can serve as a comparison for the biological activities of this compound.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which can differ significantly from other imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
8a-hydroxy-1,2,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-3-one |
InChI |
InChI=1S/C7H12N2O2/c10-6-5-8-7(11)3-1-2-4-9(6)7/h8,11H,1-5H2 |
InChI Key |
VFIBGIWRGCNOBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=O)CNC2(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.